1,2,2-Trifluoroethyl trifluoromethyl ether
Description
Significance of Fluorinated Ethers in Modern Organic Chemistry and Materials Science
Fluorinated ethers, as a class, have garnered considerable attention due to the profound impact of fluorine substitution on molecular properties. The high electronegativity of fluorine atoms can lead to enhanced thermal stability, chemical resistance, and altered electronic characteristics. nih.gov In materials science, the incorporation of fluorinated ethers into polymers can impart desirable qualities such as low surface energy, hydrophobicity, and improved durability. nih.gov In the realm of organic chemistry, the selective introduction of fluorinated ether moieties is a powerful strategy for modulating the lipophilicity and metabolic stability of bioactive molecules, a critical aspect of drug discovery and development. synquestlabs.com The unique solvation properties of fluorinated ethers also make them valuable as solvents or co-solvents in specialized applications, such as in electrolytes for lithium-ion batteries. nih.gov
Overview of 1,2,2-Trifluoroethyl trifluoromethyl ether and its Structural Context within Halogenated Ethers
This compound, with the chemical formula C₃H₂F₆O, is a halogenated ether characterized by the presence of a trifluoromethyl group (-CF₃) and a 1,2,2-trifluoroethyl group (-CHF-CF₂H) linked by an ether oxygen. sapphirebioscience.com Its systematic IUPAC name is 1,1,2-Trifluoro-2-(trifluoromethoxy)ethane. sapphirebioscience.com
Structurally, it belongs to the broader family of halogenated ethers, which are organic compounds containing an ether linkage where one or more hydrogen atoms on the alkyl groups have been replaced by halogen atoms. chemicalbook.com The properties of halogenated ethers are heavily influenced by the nature and extent of halogenation. The presence of multiple fluorine atoms in this compound is expected to significantly impact its polarity, boiling point, and reactivity compared to its non-fluorinated counterparts.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 84011-06-3 |
| Molecular Formula | C₃H₂F₆O |
| Molecular Weight | 168.04 g/mol |
| Physical State | Gas (Liquefied gas under pressure) sapphirebioscience.com |
Current Research Landscape and Key Unaddressed Questions concerning this compound
The current body of scientific literature on this compound is notably sparse, with much of the available information coming from chemical supplier databases and safety data sheets. sapphirebioscience.comgoogle.com These sources confirm its identity and provide basic safety and handling information but offer limited insight into its fundamental chemical and physical properties.
The primary unaddressed questions that form the frontier of research on this compound include:
Detailed Physicochemical Characterization: What are the precise boiling point, vapor pressure, and other key physical constants of this compound?
Spectroscopic Signature: What are the definitive NMR, IR, and mass spectral data that can be used for its unambiguous identification and characterization?
Synthetic Methodologies: What are the most efficient and scalable synthetic routes to produce high-purity this compound?
Potential Applications: Given its structure, what are the potential applications of this compound in materials science, as a solvent, or as a building block in organic synthesis?
Reactivity Profile: How does the specific arrangement of fluorine atoms in this compound influence its chemical reactivity and stability under various conditions?
Addressing these questions through dedicated research will be crucial to unlocking the full potential of this intriguing fluorinated ether.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O/c4-1(5)2(6)10-3(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIXJXBRWHOWFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)(OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380393 | |
| Record name | 1,2,2-Trifluoroethyl trifluoromethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84011-06-3 | |
| Record name | 1,2,2-Trifluoroethyl trifluoromethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2-Trifluoroethyl trifluoromethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity, Stability, and Mechanistic Investigations of 1,2,2 Trifluoroethyl Trifluoromethyl Ether
Reaction Pathways with Electrophilic and Nucleophilic Reagents
The reactivity of 1,2,2-trifluoroethyl trifluoromethyl ether is profoundly influenced by the high degree of fluorination. The presence of seven fluorine atoms significantly reduces the electron density across the molecule, rendering it generally unreactive toward electrophilic attack. Electrophilic fluorination agents are typically used to transfer fluorine to nucleophilic sites such as aromatic rings, alkenes, and enolates; the electron-poor nature of this compound makes it an unsuitable substrate for such reactions. alfa-chemistry.com
Conversely, the strong electron-withdrawing effect of the fluorine atoms makes the carbon skeleton susceptible to attack by nucleophiles. However, the carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoride (B91410) an exceptionally poor leaving group and rendering the molecule largely inert to standard nucleophilic substitution reactions under neutral or basic conditions. acs.org While nucleophilic substitution on alkyl fluorides is challenging, it is not impossible. Activation of the C-F bond, for instance through hydrogen bonding with a protic solvent like water, can facilitate nucleophilic attack. acs.org In the gas phase, reactions between nucleophiles and alkyl pentafluorophenyl ethers have been studied, highlighting the complexity of nucleophilic substitution on highly fluorinated systems. acs.org For this compound, any potential nucleophilic substitution would likely occur via an SN2 mechanism, targeting one of the electrophilic carbon atoms. alfa-chemistry.com
The trifluoromethoxide anion (CF₃O⁻) is known to be a relatively poor nucleophile but can displace good leaving groups like triflates under mild conditions. nih.gov This suggests that while the ether oxygen in this compound has lone pairs, its basicity and nucleophilicity are greatly diminished by the adjacent trifluoromethyl group, making reactions at the oxygen atom, such as cleavage by trifluoroacetyl triflate, unlikely under normal conditions. nih.gov
Radical-Mediated Transformations and Free Radical Additions Involving Fluorinated Ethers
Fluorinated ethers are generally characterized by high stability, which extends to their behavior in radical reactions. The strong C-F and C-O bonds are not easily cleaved homolytically. However, these compounds can participate in radical-mediated transformations once a radical is generated by other means. Radical fluorination typically involves the reaction of a carbon-centered radical with a fluorine atom source, a process in which fluorinated ethers are the product rather than the reactant. wikipedia.orgrsc.org
Research on the free-radical addition of perhaloalkanes to fluorinated allyl ethers provides insight into how a fluorinated ether moiety can influence radical reactivity. acs.orgacs.org In these reactions, a perhaloalkyl radical adds to the double bond, creating a new radical intermediate. Studies have shown that the presence of a fluorinated group, such as a trifluorochloroethyl ether group, can affect the stability and subsequent reactions of the radical intermediate. acs.org It has been observed that radicals of the type CX₃CH₂ĊHCH₂OCF₂CFClH appear to be more reactive toward the perhaloalkane chain-transfer reagent than their non-fluorinated analogues. acs.org This suggests that while the this compound molecule itself is not a radical initiator, if it were part of a larger molecule undergoing radical addition, the fluorinated ether portion would exert a significant electronic influence on the reaction's progression.
Thermal and Chemical Stability Profiles under Varied Conditions
A defining characteristic of this compound and similar fluorinated ethers is their high thermal and chemical stability. chemimpex.comsigmaaldrich.com This stability is attributed to the strength of the C-F bonds. The product is stable under normal handling and storage conditions. synquestlabs.com Fluorinated ethers exhibit higher oxidative stability compared to their non-fluorinated hydrocarbon counterparts. wpmucdn.comacs.orgresearchgate.net This enhanced stability makes them suitable for applications requiring inertness at elevated temperatures or in harsh chemical environments, such as in electrolytes for high-voltage lithium-ion batteries. sigmaaldrich.comresearchgate.netrsc.org
Despite its general stability, the compound will decompose under certain conditions. Thermal decomposition, such as in a fire, generates hazardous products including carbon oxides (CO, CO₂) and hydrogen fluoride (HF). synquestlabs.comscbt.com It is also incompatible with certain reactive materials.
| Condition/Reagent | Outcome |
| Normal Handling & Storage | Stable synquestlabs.comscbt.com |
| Elevated Temperatures/Fire | Decomposes to Carbon Oxides and Hydrogen Fluoride synquestlabs.comscbt.com |
| Sunlight Exposure | Protect from sunlight synquestlabs.com |
| Strong Oxidizing Agents | Incompatible synquestlabs.comscbt.com |
| Alkali Metals | Incompatible synquestlabs.com |
| Finely Divided Metals (Al, Mg, Zn) | Incompatible synquestlabs.com |
| Contact with Lithium Metal | Can undergo decomposition under electrochemical cycling conditions nsf.govresearchgate.net |
This table summarizes the stability and reactivity of this compound under various conditions.
Photochemical Reactivity and Degradation Mechanisms of Fluorinated Ether Structures
The photochemical breakdown of highly fluorinated compounds in the atmosphere is a critical aspect of their environmental impact. Due to the strength of the C-F bond, direct photolysis of saturated perfluoroalkyl substances requires high-energy vacuum ultraviolet (VUV) light and generally shows low efficiency. nih.gov The atmospheric degradation of hydrofluoroethers like this compound (CF₃OCHFCF₂H) is not initiated by photolysis but rather by reaction with photochemically generated radicals, primarily the hydroxyl radical (•OH). researchgate.netacs.org
The degradation mechanism is expected to proceed as follows:
Hydrogen Abstraction : The reaction initiates with the abstraction of a hydrogen atom from one of the C-H bonds by an •OH radical, as these bonds are significantly weaker than the C-F, C-C, and C-O bonds. This forms a fluorinated alkyl radical and a molecule of water. CF₃OCHFCF₂H + •OH → CF₃OC•CF₂H + H₂O or CF₃OCHFCF₂H + •OH → CF₃OCHFC•F₂ + H₂O
Peroxy Radical Formation : The resulting carbon-centered radical rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (ROO•).
Further Reactions : This peroxy radical can then undergo further reactions with other atmospheric species (e.g., NO, HO₂), leading to the formation of alkoxy radicals (RO•). These alkoxy radicals are prone to C-C or C-O bond cleavage, ultimately breaking down the molecule into smaller, more oxidized fragments, which may include carbonyl fluoride (COF₂) and various perfluorinated carboxylic acids (PFCAs). acs.org This pathway is analogous to the atmospheric degradation of fluorotelomer alcohols and other hydrofluorocarbons. researchgate.netacs.org
Stereochemical Aspects and Regioselectivity in Reactions Involving Fluorinated Ethers
The structure of this compound (CF₃-O-CHF-CF₂H) contains a chiral center at the carbon atom of the ethyl group that is bonded to the ether oxygen. This carbon is attached to four different groups: a hydrogen atom, a trifluoromethyl ether group (-OCF₃), a difluoromethyl group (-CF₂H), and a fluorine atom. Consequently, this molecule can exist as a pair of enantiomers.
Any chemical reaction that occurs at this stereocenter has significant stereochemical implications. lumenlearning.com
Stereochemical Outcomes : If a nucleophilic substitution reaction were to occur at the chiral carbon, the stereochemical outcome would depend on the mechanism. A concerted SN2 reaction, involving backside attack by the nucleophile, would lead to a complete inversion of the stereochemical configuration. lumenlearning.com Conversely, a stepwise SN1 reaction, which proceeds through a planar, achiral carbocation intermediate, would result in racemization, producing an equal mixture of both enantiomers. lumenlearning.com Given the difficulty of forming carbocations on highly fluorinated carbons, an SN1 pathway is highly unlikely.
The synthesis of chiral molecules containing trifluoromethyl-substituted stereocenters is an area of active research, often employing asymmetric catalysis to control the stereochemical outcome. nih.govresearchgate.net
Regioselectivity : Regioselectivity concerns reactions involving unsymmetrical reagents or substrates. For this compound itself, most conceivable reactions (like radical H-abstraction) offer limited possibilities for regiochemical variation. However, in a related hypothetical reaction, such as the electrophilic addition to a fluorinated vinyl ether, the regioselectivity would be dictated by the electronic effects of the substituents. The fluorine atoms and the alkoxy group would influence the stability of the carbocation intermediate, determining the site of electrophilic attack and subsequent nucleophilic addition, a principle that has been studied in the fluorination of vinyl ethers. acs.org
Advanced Spectroscopic Characterization and Analytical Techniques for 1,2,2 Trifluoroethyl Trifluoromethyl Ether
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1,2,2-trifluoroethyl trifluoromethyl ether by providing detailed information about the chemical environment, connectivity, and coupling interactions of the hydrogen, fluorine, and carbon nuclei.
In the ¹H NMR spectrum of this compound, the proton environment is relatively simple. The single proton on the difluoromethyl group (-CF2H) is expected to exhibit a complex multiplet. This complexity arises from coupling to the two adjacent fluorine atoms (geminal coupling, ²JHF) and the fluorine atoms on the neighboring trifluoromethyl group (vicinal coupling, ³JHF). The chemical shift of this proton is anticipated to be in the downfield region, typically between δ 5.0 and 6.5 ppm, due to the strong deshielding effect of the adjacent fluorine atoms and the ether oxygen.
Interactive Data Table: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CF₂H | 5.5 - 6.5 | ddt (doublet of doublets of triplets) | ²JHF ≈ 50-60 Hz, ³JHF ≈ 5-15 Hz |
Note: The predicted values are based on the analysis of similar fluorinated ether structures. Actual experimental values may vary.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct fluorine environments are present: the trifluoromethyl group (-CF₃) and the difluoromethyl group (-CF₂H).
The trifluoromethyl group is expected to appear as a triplet due to coupling with the two protons of the adjacent methylene (B1212753) group (³JFH). Its chemical shift would likely fall in the range of -60 to -80 ppm relative to a CFCl₃ standard.
The two fluorine atoms of the difluoromethyl group are diastereotopic and may exhibit slightly different chemical shifts, appearing as a complex multiplet. This multiplet arises from geminal H-F coupling (²JHF) and vicinal F-F coupling (³JFF) with the trifluoromethyl group. The chemical shifts for these fluorine atoms are expected in a different region of the spectrum, potentially between -110 and -140 ppm.
Interactive Data Table: Predicted ¹⁹F NMR Spectral Data
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -OCF₃ | -60 to -80 | t (triplet) | ³JFF ≈ 8-12 Hz |
| -CF₂ H | -110 to -140 | ddt (doublet of doublets of triplets) | ²JHF ≈ 50-60 Hz, ³JFF ≈ 8-12 Hz |
Note: The predicted values are based on the analysis of analogous fluorinated compounds. Actual experimental values may vary.
The ¹³C NMR spectrum will show two distinct carbon signals, both of which will be split into complex multiplets due to one-bond and two-bond carbon-fluorine couplings (¹JCF and ²JCF).
The carbon of the trifluoromethyl group (-CF₃) is expected to appear as a quartet due to coupling with the three attached fluorine atoms, with a large ¹JCF coupling constant (typically 250-300 Hz). The carbon of the difluoromethyl group (-CF₂H) will appear as a triplet due to coupling with the two attached fluorine atoms, also with a significant ¹JCF value. Further coupling to the proton and the other fluorine group will add complexity to these signals.
Interactive Data Table: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -OC F₃ | 120 - 130 | q (quartet) | ¹JCF ≈ 270-290 Hz |
| -C F₂H | 110 - 120 | t (triplet) | ¹JCF ≈ 240-260 Hz |
Note: The predicted values are based on established trends for fluorinated ethers. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Ion Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. In electron ionization (EI) MS, the molecular ion peak (M⁺) is expected at m/z 168.01.
The fragmentation of fluorinated ethers is often characterized by cleavage of C-O and C-C bonds, as well as the loss of fluorine atoms or fluorinated fragments. Key fragmentation pathways for this compound would likely include:
α-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen, leading to the formation of the [CF₃O]+ cation (m/z 85) or the [CHFCF₂]⁺ cation (m/z 81).
Loss of a trifluoromethyl radical: Fragmentation resulting in the [M - CF₃]⁺ ion (m/z 99).
Loss of a difluoromethyl radical: Fragmentation leading to the [M - CF₂H]⁺ ion (m/z 117).
Rearrangement reactions: Potential rearrangements followed by fragmentation can also occur, leading to other characteristic ions.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data
| Fragment Ion | Predicted m/z | Proposed Structure |
| [C₃H₂F₆O]⁺ | 168 | Molecular Ion |
| [C₂HF₅O]⁺ | 117 | [M - CF₂H]⁺ |
| [CH₂F₃O]⁺ | 99 | [M - CF₃]⁺ |
| [CF₃O]⁺ | 85 | Trifluoromethoxy cation |
| [C₂HF₂]⁺ | 81 | Difluoromethyl cation |
| [CF₃]⁺ | 69 | Trifluoromethyl cation |
Note: The predicted fragmentation is based on general principles of mass spectrometry for fluorinated ethers. The relative intensities of the peaks would depend on the ionization conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the molecule, allowing for the identification of functional groups and confirmation of the molecular structure. The spectra of this compound are expected to be dominated by strong absorptions corresponding to C-F and C-O bond vibrations.
C-F Stretching: Strong absorption bands are expected in the region of 1100-1400 cm⁻¹, characteristic of the stretching vibrations of the C-F bonds in the CF₃ and CF₂ groups.
C-O-C Stretching: An asymmetrical stretching vibration of the ether linkage is anticipated to produce a strong band, typically in the 1000-1200 cm⁻¹ region.
C-H Stretching: A weaker absorption corresponding to the C-H stretching vibration of the -CF₂H group is expected around 3000 cm⁻¹.
Bending Vibrations: Various bending modes (C-H, C-F, C-O) will appear at lower frequencies in the fingerprint region of the spectrum.
Raman spectroscopy, which is sensitive to changes in polarizability, will complement the IR data. Symmetric vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Mode Assignments
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| C-H Stretch | ~3000 | ~3000 | Weak-Medium |
| C-F Stretch (asymmetric) | 1250 - 1400 | 1250 - 1400 | Strong |
| C-F Stretch (symmetric) | 1100 - 1200 | 1100 - 1200 | Strong |
| C-O-C Stretch (asymmetric) | 1050 - 1150 | 1050 - 1150 | Strong |
| C-C Stretch | 900 - 1000 | 900 - 1000 | Medium |
| Deformation/Bending Modes | < 900 | < 900 | Medium-Weak |
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for determining the purity of this compound and for separating it from potential impurities or reaction byproducts.
Gas Chromatography (GC): Due to its volatility, gas chromatography is a highly suitable method for the analysis of this compound. A GC system equipped with a non-polar or medium-polarity capillary column (e.g., polydimethylsiloxane (B3030410) or a fluorinated phase) would be effective for separating the compound from other volatile components. Detection can be achieved using a flame ionization detector (FID) for general-purpose analysis or a mass spectrometer (GC-MS) for definitive identification of impurities. The retention time of the compound will depend on its boiling point and its interaction with the stationary phase.
High-Performance Liquid Chromatography (HPLC): While GC is generally preferred for volatile compounds, HPLC can also be employed, particularly for the analysis of less volatile impurities or for preparative-scale separations. Reversed-phase HPLC with a C8 or C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) could be used. The use of fluorinated stationary phases in HPLC has also been shown to provide unique selectivity for the separation of fluorinated compounds. chromatographyonline.comnih.gov Detection is typically performed using a UV detector if the impurities have a chromophore, or a refractive index detector for more universal detection.
The choice of chromatographic method and conditions would be optimized based on the specific requirements of the analysis, such as the expected impurities and the desired level of sensitivity.
Gas Chromatography (GC) for Volatile Compound Analysis
Gas chromatography (GC) is the foremost analytical technique for the separation and quantification of volatile compounds like this compound. drawellanalytical.com The method's effectiveness relies on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. drawellanalytical.com The time it takes for a compound to travel through the column to the detector is known as its retention time, a key parameter for identification. phenomenex.com
The analysis of volatile fluorinated ethers, such as the structurally similar anesthetic agents sevoflurane (B116992) and desflurane, provides a framework for the conditions applicable to this compound. Headspace sampling (HS) is a common sample introduction technique, particularly for analyzing samples in complex matrices, as it prevents non-volatile components from contaminating the chromatographic system. mdpi.com A flame ionization detector (FID) is often used for quantification due to its reliability and broad applicability to organic compounds. nih.gov
Key GC parameters are optimized to achieve effective separation. These include the stationary phase chemistry, column dimensions (length, internal diameter, and film thickness), carrier gas flow rate, and the temperature program of the column oven. lotusinstruments.com For instance, a Zebron ZB-624 capillary column, commonly used for volatile organic compounds, has proven effective in separating fluorinated anesthetics. mdpi.com
| Parameter | Example Condition 1 (Sevoflurane Analysis) | Example Condition 2 (General Volatiles) | Reference |
| Technique | Headspace GC-FID | Headspace GC-MS | mdpi.com |
| Column | Zebron ZB-624 | DB-5 | mdpi.comnih.gov |
| Dimensions | 30 m x 0.32 mm ID, 1.80 µm film | 60 m x 0.25 mm ID, 0.25 µm film | mdpi.comnih.gov |
| Carrier Gas | Helium | Helium | mdpi.comnih.gov |
| Oven Program | 40°C (5 min), ramp to 220°C at 20°C/min, hold 2 min | Isothermal or programmed based on analyte volatility | mdpi.com |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) | mdpi.comnih.gov |
This interactive table summarizes typical GC conditions used for the analysis of volatile fluorinated ethers, which are analogous to this compound.
High Performance Liquid Chromatography (HPLC) for Related Compounds
High-Performance Liquid Chromatography (HPLC) is generally not the primary method for analyzing highly volatile substances like this compound. However, it is an essential technique for the analysis of related, less volatile, or non-volatile compounds that may be present as impurities, raw materials, or degradation products. chromatographyonline.com For example, in the synthesis of fluorinated ethers, non-volatile starting materials or higher molecular weight byproducts may be present, which are amenable to HPLC analysis.
The stability testing of fluorinated compounds often involves monitoring the formation of degradation products that are significantly less volatile than the parent ether. nih.gov For instance, the degradation of fluorinated surfactants has been studied by monitoring the formation of oxidation products like aldehydes and acids using LC-based methods. nih.govresearchgate.net
A typical HPLC analysis for such related compounds would employ a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection can be achieved using a variety of detectors, with UV-Vis being common if the analytes possess a chromophore. For compounds without a chromophore, detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be used. When coupled with mass spectrometry, HPLC becomes a powerful tool for identifying unknown impurities. chromatographyonline.com
Hyphenated Techniques (e.g., GC-MS, LC-MS) in Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are critical for the unambiguous identification and quantification of compounds in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the analysis of volatile compounds like this compound. nih.gov This technique combines the superior separation power of GC with the highly specific and sensitive detection capabilities of mass spectrometry. researchgate.net Following separation on the GC column, the analyte is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner. worldsiva.org The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical "fingerprint" that allows for positive identification of the compound. nist.gov
For fluorinated ethers, mass spectra are often characterized by the presence of fragments corresponding to the loss of fluoroalkyl groups. For example, the analysis of sevoflurane and its impurities reveals characteristic ions that confirm their structures. worldsiva.org The study of perfluoro methyl vinyl ether has also shown characteristic fragmentation upon electron impact. nih.gov
| Compound (Analogue) | Molecular Ion (m/z) | Characteristic Fragments (m/z) | Reference |
| Sevoflurane | 200 (often absent) | 131 ([M-CF3]+), 69 ([CF3]+) | worldsiva.org |
| Desflurane | 168 (often absent) | 101 ([M-CF3-H]+), 69 ([CF3]+) | nih.gov |
| Isoflurane (B1672236) | 184 (often absent) | 115 ([M-CF3]+), 81, 69 ([CF3]+) | nih.govxsjs-cifs.com |
This interactive table shows characteristic mass fragments for several volatile fluorinated anesthetics, illustrating the type of data obtained from GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the corresponding hyphenated technique for the analysis of non-volatile or thermally fragile related compounds. chromatographyonline.com It is particularly valuable for identifying unknown impurities and degradation products in stability studies. researchgate.net In the context of fluorinated ethers, LC-MS could be applied to analyze residual catalysts from synthesis, non-volatile oligomers, or polar degradation products formed upon exposure to environmental factors. nih.gov Ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used to generate ions from the analytes eluting from the HPLC column before they enter the mass spectrometer. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. nih.gov
Theoretical and Computational Chemistry Approaches to 1,2,2 Trifluoroethyl Trifluoromethyl Ether
Quantum Chemical Calculations of Electronic Structure, Molecular Geometry, and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2,2-trifluoroethyl trifluoromethyl ether. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's electronic structure, preferred three-dimensional arrangement (geometry), and energetic characteristics.
| Parameter | Value |
|---|---|
| C-O Bond Length (ether) | ~1.36-1.43 Å |
| C-F Bond Length (CF3) | ~1.32-1.35 Å |
| C-C Bond Length | ~1.51-1.54 Å |
| C-O-C Bond Angle | ~112-118° |
| F-C-F Bond Angle | ~107-109° |
From the optimized geometry, a wealth of information about the electronic structure can be derived. This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps. These properties are crucial for predicting the molecule's reactivity, with the HOMO and LUMO energies indicating its susceptibility to oxidation and reduction, respectively. For instance, a computational workflow applied to fluorinated diethoxyethane molecules involved using DFT to estimate electrochemical stability, a key factor in designing electrolyte solvents.
Energetic properties, such as the heat of formation and bond dissociation energies, can also be calculated. These values are vital for understanding the thermodynamic stability of the molecule and the energy required to break specific bonds, offering clues about potential decomposition pathways.
Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods
Computational methods are indispensable for mapping out the pathways of chemical reactions involving this compound. By modeling the interaction of this ether with other reactants, it is possible to elucidate detailed reaction mechanisms, identify intermediate structures, and characterize the high-energy transition states that connect them.
Transition state theory is a cornerstone of this analysis. Quantum chemical calculations can locate the geometry of a transition state and determine its energy. The energy difference between the reactants and the transition state, known as the activation energy, is a critical factor in determining the reaction rate. A higher activation energy implies a slower reaction.
For example, if studying the atmospheric degradation of this compound initiated by hydroxyl (•OH) radicals, computational methods could be used to:
Model the initial approach of the •OH radical to the ether molecule.
Identify potential hydrogen abstraction pathways from the C-H bond.
Calculate the transition state structures for each pathway.
Determine the activation energies to predict the most favorable reaction channel.
This level of detailed mechanistic insight is often difficult to obtain through experimental means alone. While no specific reaction mechanism studies for this compound were found, computational analyses are routinely used to investigate the reactivity of fluorinated compounds, such as in the study of trifluoromethylation reagents.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems and to understand how molecules move and interact over time. rsc.orgarxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in condensed phases (liquids or solutions).
For this compound, MD simulations could reveal:
Conformational Preferences: The molecule can adopt various shapes, or conformations, due to rotation around its single bonds (e.g., C-O, C-C). MD simulations can explore the potential energy surface associated with these rotations and determine the relative populations of different conformers in the liquid state.
Intermolecular Interactions: In a liquid sample, molecules of the ether will interact with each other through forces like dipole-dipole interactions and van der Waals forces. MD simulations can characterize these interactions by calculating radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. This is crucial for understanding bulk properties like boiling point and viscosity.
Solvation Structure: If the ether is used as a solvent, for example in a battery electrolyte, MD simulations can model how it arranges itself around ions (e.g., Li+). rsc.orgarxiv.org This "solvation shell" structure is critical to the performance of the electrolyte, affecting properties like ionic conductivity. rsc.orgarxiv.org
Studies on other fluorinated ethers have used MD simulations to investigate Li+ solvation structures, revealing how the ether molecules and salt anions coordinate with the lithium ion, which is fundamental to understanding battery performance. rsc.orgarxiv.org
Prediction and Interpretation of Spectroscopic Parameters via Computational Models
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. By calculating these properties for a proposed structure, they can be directly compared with experimental spectra to confirm the identity and purity of a sample.
NMR Spectroscopy: Quantum mechanical calculations can predict the chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants of a molecule. For this compound, this would be particularly valuable. The ¹⁹F NMR spectrum, for instance, would be complex due to the presence of two different fluorinated groups (CF₃ and OCHFCF₂H). Theoretical predictions can help assign the peaks in the experimental spectrum to specific fluorine atoms in the molecule. Such computational analysis, combined with experimental solid-state NMR, has been used to determine the orientation of other fluorinated ether solvent molecules on surfaces. nih.gov
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum and shifts in a Raman spectrum, can be calculated using quantum chemistry. Each calculated vibrational mode can be animated to visualize the corresponding atomic motions (e.g., C-F stretching, C-O-C bending). This allows for a detailed assignment of the experimental spectrum, providing a vibrational fingerprint of the molecule.
The table below illustrates the kind of data that would be generated from a computational vibrational analysis, showing hypothetical calculated frequencies for key functional groups.
| Vibrational Mode | Calculated Frequency Range (cm⁻¹) |
|---|---|
| C-H Stretching | ~2950-3050 |
| C-F Stretching | ~1100-1350 |
| C-O-C Stretching | ~1050-1150 |
| C-C Stretching | ~900-1000 |
| Deformation/Bending Modes | Below 900 |
In Silico Design and Screening of Novel Fluorinated Ether Structures
Beyond analyzing a single molecule, computational chemistry enables the in silico (computer-based) design and screening of new molecules with desired properties. This approach is widely used in drug discovery and materials science to identify promising candidates before undertaking costly and time-consuming synthesis. nih.gov
Starting with the structure of this compound, a library of related novel fluorinated ethers could be generated by systematically modifying its structure, for instance, by:
Changing the number and position of fluorine atoms.
Altering the length of the alkyl chains.
Introducing other functional groups.
This virtual library of compounds can then be subjected to high-throughput computational screening. Key properties, calculated using the methods described above (quantum chemistry and MD), can be used as filters. For example, in the design of new electrolyte solvents, researchers computationally screen for properties like electrochemical stability, viscosity, and ionic conductivity. Similarly, in agrochemical design, properties related to bioactivity and environmental fate would be prioritized.
This in silico approach accelerates the discovery process by focusing experimental efforts on a smaller set of the most promising candidates, saving significant resources. The principles of computer-aided drug design, which involve screening for physicochemical and pharmacokinetic properties, are directly applicable to the design of new industrial chemicals like fluorinated ethers. nih.gov
Applications of 1,2,2 Trifluoroethyl Trifluoromethyl Ether in Specialized Chemical Research and Materials Science
Role as Specialty Solvents in Chemical Processes and Fluorinated Material Dispersion
Utilization as Chemical Intermediates in Organic Synthesis and Pharmaceutical Building Blocks
The identified use of 1,2,2-Trifluoroethyl trifluoromethyl ether in "Laboratory chemicals, Manufacture of substances, Scientific research and development" suggests its role as a chemical intermediate. wpmucdn.com Fluorinated compounds are crucial in the synthesis of pharmaceuticals and agrochemicals, where the introduction of fluorine atoms can significantly alter a molecule's biological activity and properties. A patent describing the synthesis of the related compound 2,2,2-trifluoroethyl trifluoromethyl ether highlights the importance of such molecules as precursors. acs.org Similarly, other complex halogenated ethers are noted for their role as intermediates in the synthesis of other fluorinated compounds. synquestlabs.com However, specific examples of synthetic pathways where this compound serves as a direct precursor or building block in pharmaceutical or organic synthesis are not detailed in the available scientific literature.
Development of Advanced Materials for Electrochemical Applications, including Battery Electrolytes
Significant research has been conducted on the use of other fluorinated ethers, such as 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE), as co-solvents in electrolytes for lithium-ion and lithium-sulfur batteries. sigmaaldrich.comsigmaaldrich.com These related compounds are shown to improve properties like ionic conductivity and cycle stability. sigmaaldrich.com The high electrochemical stability of fluorinated ethers makes them attractive for these applications. sigmaaldrich.com Despite the extensive research into similar compounds, there is a lack of specific studies or data on the application of this compound in battery electrolytes or other electrochemical systems.
Application in Protecting Group Chemistry and Photolabile Systems
The trifluoroethyl (TFE) ether moiety, in a general sense, has been introduced as a robust alcohol protecting group in organic synthesis. These protecting groups are noted for their stability across a wide range of reaction conditions. However, the literature available does not specifically mention this compound as a protecting group or in the context of photolabile systems. While it belongs to the class of TFE ethers, its specific utility and the methods for its potential cleavage as a protecting group have not been documented.
Consideration of Fluorinated Ethers in Fire Extinguishing Agent Research
The potential of a chemical as a fire extinguishing agent is related to its physical and chemical properties under fire conditions. The Safety Data Sheet for this compound indicates that it is a liquefied gas and that its thermal decomposition generates carbon oxides and hydrogen fluoride (B91410). wpmucdn.com The generation of non-flammable gases and radical-quenching species like hydrogen fluoride can contribute to fire suppression. However, no studies were found that evaluate the fire extinguishing efficiency, suppression mechanisms, or performance of this compound as a fire suppressant.
Environmental Fate and Atmospheric Chemistry of 1,2,2 Trifluoroethyl Trifluoromethyl Ether
Atmospheric Lifetimes and Primary Degradation Pathways
The atmospheric lifetime of a compound is a measure of the average time it remains in the atmosphere before being removed. For many hydrofluoroethers (HFEs), including 1,2,2-Trifluoroethyl trifluoromethyl ether, the primary degradation pathway is initiated by reaction with hydroxyl (OH) radicals in the troposphere. noaa.govillinois.eduwitpress.com The presence of carbon-hydrogen bonds in these molecules makes them susceptible to attack by OH radicals, which is a key difference from their predecessors, the chlorofluorocarbons (CFCs), which lacked this feature and had much longer atmospheric lifetimes. witpress.comresearchgate.net
The atmospheric lifetime of a related compound, 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether (HFE-227), has been evaluated to be approximately 11.3 years, with its primary loss mechanism being its reaction with tropospheric OH radicals. noaa.govillinois.edu While specific lifetime data for this compound was not found in the provided search results, the general principle of OH-initiated degradation for HFEs is well-established. witpress.com The location of emissions can influence the atmospheric lifetime of compounds with very short lifetimes (less than about 0.5 years), but for substances with lifetimes greater than two years, the location of the source is not a significant factor. ipcc.ch
Reaction Kinetics with Hydroxyl (OH) Radicals and Chlorine Atoms in the Atmosphere
The rate at which a compound reacts with atmospheric oxidants like hydroxyl (OH) radicals and chlorine (Cl) atoms determines its atmospheric lifetime. The kinetics of these reactions are crucial for environmental assessment.
Reaction with OH Radicals: The presence of C-H bonds in hydrofluoroethers allows them to be attacked by OH radicals, leading to their degradation in the troposphere. witpress.com The reactivity of HFEs with OH radicals is influenced by the number and position of fluorine atoms within the molecule. witpress.com For volatile organic compounds, the atmospheric lifetime with respect to reaction with OH radicals can be estimated using the measured rate constants and average OH radical concentrations. researchgate.net For example, the rate constants for the reaction of OH radicals with a series of HFEs have been measured using relative rate methods in laboratory studies. witpress.com
Reaction with Chlorine Atoms: Chlorine atoms can also contribute to the degradation of organic compounds in specific atmospheric environments, such as the marine boundary layer. researchgate.netrsc.org The kinetics of gas-phase reactions of atomic chlorine with various organic compounds have been investigated to understand their atmospheric fate. rsc.org While the primary degradation pathway for many HFEs is reaction with OH radicals, reactions with chlorine atoms can be a contributing factor in certain regions. researchgate.net
Photodegradation Processes and Stability under Atmospheric Irradiation
Photodegradation, or the breakdown of molecules by light, is another potential atmospheric removal process. For some fluorinated compounds, particularly those with no C-H bonds, photolysis by high-energy radiation in the upper atmosphere (mesosphere) is the primary loss mechanism. nih.gov However, for hydrofluoroethers containing C-H bonds, the dominant degradation process in the lower atmosphere (troposphere) is reaction with OH radicals, which is more significant than direct photolysis by sunlight at these altitudes.
Identification and Characterization of Atmospheric Degradation Products
The atmospheric degradation of this compound is expected to produce a series of intermediate and final breakdown products. While specific studies detailing the complete degradation pathway of this particular compound were not found, the degradation of other fluorinated ethers and hydrofluorocarbons (HFCs) provides insights into the likely products.
Trifluoroacetic Acid (TFA): A common atmospheric degradation product of many HFCs and hydrofluoroolefins (HFOs) is trifluoroacetic acid (CF3COOH). wikipedia.orgmdpi.comfluorocarbons.org TFA is a persistent and mobile substance in the environment, accumulating in aqueous phases. mdpi.com It is formed through the atmospheric oxidation of compounds containing a CF3 group. wikipedia.org While TFA is known to be a breakdown product of many fluorinated compounds, its direct formation from this compound requires specific mechanistic studies for confirmation.
Perfluorobutyric Acid and Hydrofluoric Acid: The degradation of complex fluorinated ethers can lead to the formation of various smaller fluorinated compounds. The cleavage of ether C-O bonds is a potential pathway that can generate unstable perfluoroalcohols, which can further break down. researchgate.net The decomposition of some fluorinated compounds can also lead to the formation of hydrofluoric acid (HF). rsc.orgresearchgate.net However, the specific formation of perfluorobutyric acid and hydrofluoric acid from the atmospheric degradation of this compound is not explicitly detailed in the provided search results.
Environmental Persistence and Long-Range Transport Mechanisms
The environmental persistence of a chemical is related to its atmospheric lifetime. Compounds with longer atmospheric lifetimes can undergo long-range transport, allowing them to be distributed globally. ipcc.ch As the atmospheric lifetime of this compound is likely on the order of years, similar to other HFEs, it has the potential for long-range atmospheric transport. noaa.govillinois.edu This means that emissions in one region can lead to its presence in remote areas.
Assessment of Global Warming Potential and Contribution to Atmospheric Processes
The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. regulations.gov It is determined by the compound's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime. regulations.gov
Hydrofluoroethers are considered as replacements for substances with high ozone depletion potential and high GWP, such as CFCs and some HFCs. researchgate.net While HFEs generally have lower GWPs than the compounds they replace, they are still greenhouse gases. noaa.govillinois.eduresearchgate.net For instance, the GWP for HFE-227 has been calculated to be 3400, 1200, and 370 for 20, 100, and 500-year time horizons, respectively. noaa.govillinois.edu The contribution of this compound to atmospheric processes is primarily through its role as a greenhouse gas. The breakdown products of some fluorinated refrigerants are considered to have no significant contribution to global warming. fluorocarbons.org
Structure Property Relationships and Derivative Chemistry of 1,2,2 Trifluoroethyl Trifluoromethyl Ether Analogues
Synthesis and Characterization of Structural Analogues and Homologues of the Compound
The synthesis of structural analogues and homologues of 1,2,2-trifluoroethyl trifluoromethyl ether employs a variety of fluorination and etherification strategies. These methods allow for the systematic variation of the fluorine content and the length of the alkyl chains, enabling a detailed study of structure-property relationships.
Common synthetic routes to polyfluorinated ethers include the Williamson ether synthesis, which involves the reaction of a fluoroalcohol with an alkyl halide, and the addition of alcohols to fluoroolefins. For instance, polyfluorinated ethers with the general formula H(CF₂CF₂)nCH₂OR can be prepared by alkylating the corresponding telomeric alcohols. Another approach involves the reaction of fluorinated alcohols with alkyl halide vinyl ethers to produce diethers with a perfluoroalkyl moiety. nih.gov The choice of method often depends on the desired substitution pattern and the availability of starting materials.
A number of structural analogues have been synthesized and characterized. For example, 1,2,2,2-tetrafluoroethyl ethyl ether has been prepared and its physical and spectroscopic data reported. researchgate.net The synthesis of various polyfluoro alkyl ethers has been a subject of interest, leading to the characterization of compounds such as 2-chloro-1,1,2-trifluoroethyl ethyl ether and 2-chloro-1,1,2-trifluoroethyl difluoromethyl ether. wpmucdn.com
The characterization of these analogues and homologues relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹⁹F, and ¹³C NMR, is indispensable for confirming the structure and purity of these compounds. Gas chromatography-mass spectrometry (GC-MS) is also a vital tool for their identification and analysis. Physical properties such as boiling point and density are also determined to understand the impact of structural modifications.
Below are interactive data tables summarizing the synthesis and characterization of selected structural analogues and homologues.
Table 1: Synthesis of Selected Analogues and Homologues
| Compound Name | Reactants | Reaction Type | Reference |
| 1,2,2,2-Tetrafluoroethyl ethyl ether | Fluoral-ethyl-semiacetal, N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine | Nucleophilic substitution | researchgate.net |
| 2,2,2-Trifluoroethyl methyl ether | 2,2,2-Trifluoroethanol, Dimethyl sulfate (B86663) | Williamson ether synthesis | nih.gov |
| Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether | 2,2,3,3,4,4,5,5-Octafluoropentanol, Allyl iodide | Williamson ether synthesis | nih.gov |
| F-tert-butyl methyl ether | (CF₃)₃CONa, (CH₃)₂SO₄ | Alkylation | nih.gov |
Table 2: Characterization Data for Selected Analogues and Homologues
| Compound Name | Boiling Point (°C) | Density (g/mL) | NMR Data (¹⁹F, ppm) | Reference |
| 1,2,2,2-Tetrafluoroethyl ethyl ether | 56-58 | Not specified | Not specified | researchgate.net |
| 2,2,2-Trifluoroethyl methyl ether | Not specified | Not specified | Not specified | nih.gov |
| F-tert-butyl methyl ether | 45.5 | 1.292 (at 20°C) | Not specified | nih.gov |
| 1,2,2,2-Tetrafluoroethyl isopropyl ether | 72-73 | Not specified | Not specified | researchgate.net |
Influence of Fluorination Pattern and Position on Chemical Reactivity and Stability
The pattern and position of fluorine atoms within an ether molecule exert a profound influence on its chemical reactivity and stability. The high electronegativity of fluorine and the strength of the carbon-fluorine bond are key factors contributing to the unique properties of these compounds.
Chemical Stability: The introduction of fluorine atoms generally enhances the thermal and oxidative stability of organic molecules. Perfluoroaliphatic ethers are known for their extreme chemical inertness, being unreactive towards most oxidizing and reducing agents, as well as strong acids and bases. researchgate.netresearchgate.net This high stability is attributed to the strong C-F bonds and the shielding effect of the fluorine atoms, which protect the carbon backbone from chemical attack.
In partially fluorinated ethers, the stability is influenced by the position of the fluorine atoms relative to the ether oxygen and any remaining C-H bonds. For instance, fluorination of the carbon atoms adjacent to the ether oxygen can increase the stability of the ether linkage towards hydrolysis. The stability of per- and polyfluoroalkyl ether acids in various solvents has been studied, revealing that their degradation is dependent on the molecular structure. For example, monoethers with a carboxylic acid functional group adjacent to a tertiary carbon (>CF-COOH) were found to be less stable than those where the carboxylic acid is adjacent to a secondary carbon (-CF₂-COOH). nih.gov
Reactivity: The reactivity of fluorinated ethers is largely centered around the remaining C-H bonds. The electron-withdrawing effect of the fluorine atoms can influence the acidity and reactivity of these protons. In some cases, the presence of fluorine can direct the regioselectivity of certain reactions.
For example, in transition metal-mediated C-H activation reactions of fluoroaromatics, there is a preference for the remaining C-F bonds to lie ortho to the metal center. nih.gov This directing effect is attributed to the influence of fluorine on bond energies. While the C-F bond itself is generally unreactive, under specific conditions, such as in the presence of strong nucleophiles or under electrochemical conditions, C-F bond activation can occur.
The hydrolytic stability of fluorinated ethers is also a key consideration. While perfluorinated ethers are highly resistant to hydrolysis, the stability of partially fluorinated ethers can vary depending on the specific fluorination pattern. acs.org
Strategies for Derivatization and Functionalization of this compound
While this compound and its close analogues are generally characterized by their chemical inertness, strategies for their derivatization and functionalization are of interest for creating more complex molecules with tailored properties. These strategies primarily focus on the activation of the C-H bonds present in the molecule.
C-H Activation and Functionalization: A promising approach for the derivatization of partially fluorinated ethers is through transition metal-catalyzed C-H activation. nih.govyoutube.com This strategy allows for the direct conversion of a C-H bond into a new C-C or C-heteroatom bond. While direct examples of C-H functionalization on this compound are not abundant in the literature, methods developed for other fluorinated compounds could potentially be applied. For instance, manganese-catalyzed C-H fluorination has been shown to be effective for a variety of organic molecules, including ethers. researchgate.net This suggests that it may be possible to introduce additional fluorine atoms at specific positions.
Radical-mediated reactions also offer a pathway for the functionalization of C-H bonds. For example, a free radical-initiated reaction between cyclic ethers and maleimide (B117702) iodides through C-H activation has been developed, which avoids the use of transition metal catalysts. dntb.gov.ua Such a strategy could potentially be adapted for the functionalization of the C-H bond in the 1,2,2-trifluoroethyl group.
Derivatization via Functional Handles: Another strategy involves the synthesis of analogues that already contain a functional group that can be further modified. For example, synthesizing an analogue with a terminal double bond or a hydroxyl group would open up a wide range of subsequent chemical transformations. The synthesis of allyl polyfluoroalkyl ethers, for instance, provides a handle for further reactions at the double bond. nih.gov
Derivatization of Related Fluorinated Compounds: Insights can also be gained from the derivatization of other types of fluorinated compounds. For example, fluorotelomer alcohols can be derivatized through reactions of the hydroxyl group. researchgate.net Similarly, per- and polyfluoroalkyl substances with carboxylic acid groups can undergo esterification or amidation reactions. nih.gov These examples highlight the potential for introducing functional groups into fluorinated ether analogues to facilitate further derivatization.
Correlations between Molecular Structure and Chemical Behavior in Modified Fluorinated Ether Systems
Influence of Fluorine Content: As the degree of fluorination increases, the chemical inertness, thermal stability, and oxidative stability of the ether generally increase. researchgate.netresearchgate.net This is a direct consequence of the increasing number of strong C-F bonds and the reduced number of more reactive C-H bonds. The boiling point of fluorinated ethers also varies significantly with the degree of fluorination and chain length.
Positional Isomerism: The position of fluorine atoms can have a dramatic effect on the reactivity of the molecule. For example, the presence of fluorine atoms on the carbon adjacent to the ether oxygen (α-position) can influence the stability of the ether linkage. The reactivity of C-H bonds is also highly dependent on their position relative to the fluorine substituents. The electron-withdrawing nature of fluorine can increase the acidity of nearby C-H bonds, making them more susceptible to deprotonation or attack by certain reagents.
Impact of Structural Modifications on Physicochemical Properties: Systematic modifications to the structure of fluorinated ethers allow for the fine-tuning of their physicochemical properties. For instance, a study on a new class of ionically conducting fluorinated ether electrolytes demonstrated that varying the length of both the fluorinated segment and the ether group allowed for the establishment of structure-property relationships. wpmucdn.com It was found that these structural variations had a significant impact on properties such as ionic conductivity and oxidative stability.
In another study on fluorinated carboxylic acid bioisosteres, it was shown that the incorporation of fluorine had a significant, and sometimes difficult to predict, effect on pKa, lipophilicity, and permeability. This highlights the complex interplay between molecular structure and chemical behavior in fluorinated systems.
The table below summarizes the general trends observed in the correlation between molecular structure and chemical behavior in modified fluorinated ether systems.
Table 3: Structure-Behavior Correlations in Modified Fluorinated Ethers
| Structural Modification | Effect on Chemical Behavior |
| Increased degree of fluorination | Increased thermal and oxidative stability, increased chemical inertness, generally higher boiling point. |
| Fluorination at α-carbon to ether oxygen | Increased stability of the ether linkage. |
| Presence of C-H bonds | Provides sites for functionalization and potential degradation. |
| Introduction of functional groups (e.g., -OH, -COOH) | Allows for further derivatization and alters solubility and reactivity. |
| Variation in chain length | Affects boiling point, viscosity, and other physical properties. |
Emerging Research Directions and Future Perspectives for 1,2,2 Trifluoroethyl Trifluoromethyl Ether Chemistry
Innovations in Sustainable and Green Synthetic Methodologies for Fluorinated Ethers
Traditional methods for synthesizing fluorinated compounds, including ethers, have often relied on harsh reagents and energy-intensive conditions, presenting environmental and safety challenges. numberanalytics.com For instance, classical approaches like the Swarts reaction use hazardous reagents like antimony trifluoride (SbF3) or hydrogen fluoride (B91410) (HF), generating significant waste. cas.cn Similarly, electrochemical fluorination (the Simons process), while cost-effective, can suffer from low yields. cas.cn
The future of 1,2,2-Trifluoroethyl trifluoromethyl ether synthesis is geared towards aligning with the principles of green chemistry. numberanalytics.com Research is shifting from conventional methods to more sustainable and efficient alternatives that offer milder reaction conditions, higher atom economy, and reduced use of hazardous substances. numberanalytics.comnumberanalytics.com
Key Innovations in Green Fluorination Chemistry:
Electrochemical Fluorination: Modern electrochemical methods are being refined to offer a reagent-free approach to fluorination. numberanalytics.comnumberanalytics.com By using electricity to drive the reaction in the presence of a fluoride source, these techniques can minimize waste and avoid the need for toxic fluorinating agents. numberanalytics.com
Photochemical Fluorination: This approach utilizes light to initiate fluorination reactions, often proceeding with high selectivity under mild conditions. numberanalytics.com It represents a versatile tool for synthesizing complex fluorinated molecules with lower energy consumption. numberanalytics.com
Development of Greener Reagents: A critical area of research is the development of safer, non-toxic fluorinating agents to replace hazardous chemicals like fluorine gas (F2) and hydrofluoric acid. numberanalytics.comnumberanalytics.com Examples include fluorinated ionic liquids and recyclable fluorinated polymers. numberanalytics.com
Catalytic Approaches: The use of transition-metal catalysts, for instance, enables C-F bond formation to occur under more predictable and functional-group-tolerant conditions. researchgate.net
The table below compares traditional and emerging sustainable methodologies applicable to the synthesis of fluorinated ethers.
| Feature | Traditional Methods (e.g., Swarts, Simons) | Emerging Green Methods (e.g., Electrochemical, Photochemical) |
| Reagents | Often hazardous (e.g., HF, SbF3, F2) numberanalytics.comcas.cn | Less toxic reagents, or reagent-free (using electricity/light) numberanalytics.comnumberanalytics.com |
| Reaction Conditions | Often require high temperatures and pressures cas.cn | Typically milder and more controlled conditions numberanalytics.com |
| Waste Generation | Can generate significant amounts of hazardous waste numberanalytics.comcas.cn | Minimized waste generation, higher atom economy numberanalytics.com |
| Environmental Impact | Higher potential for environmental and health risks numberanalytics.com | Reduced environmental footprint and improved safety numberanalytics.comnumberanalytics.com |
| Efficiency/Yield | Can be limited by low yields or side reactions cas.cn | Aim for higher efficiency, selectivity, and potential for scalability numberanalytics.com |
This table provides a generalized comparison of synthetic approaches in fluorination chemistry.
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights
A fundamental understanding of the structure-property relationships of this compound is crucial for optimizing its performance in various applications. Future research will increasingly rely on the synergy between advanced spectroscopic methods and computational chemistry to gain unprecedented insights into its molecular behavior.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental tools. For instance, operando NMR spectroscopy is being used to observe the real-time decomposition and behavior of fluorinated ethers within functioning systems like batteries, identifying the role of specific molecular fragments. researchgate.net Studies on related trifluoromethyl compounds utilize FTIR and FT-Raman spectroscopy in conjunction with theoretical calculations to assign and interpret vibrational frequencies, providing a detailed picture of the molecular structure. researchgate.net
Computational chemistry, particularly Density Functional Theory (DFT), is becoming indispensable. DFT calculations are used to predict:
Molecular geometries and vibrational frequencies. researchgate.net
Electronic properties, such as HOMO-LUMO energy gaps. researchgate.net
Solvation environments and ionic transport behavior in electrolyte solutions. wpmucdn.com
Reaction mechanisms and stability, guiding the rational design of new molecules and synthetic pathways. researchgate.net
Exploration of Novel Applications in Sustainable Chemistry and Advanced Materials Science
The unique physicochemical properties of fluorinated ethers, such as high oxidative stability, low viscosity, and non-flammability, make them highly promising for applications in sustainable technologies, particularly in energy storage. nih.govfluoromart.com A significant research direction for this compound is its potential use as a component in next-generation battery electrolytes.
Applications in Advanced Battery Technologies:
High-Voltage Lithium-Ion Batteries: Conventional ether-based electrolytes are often limited by their poor oxidative stability above 4V, which restricts the use of high-energy cathode materials. wpmucdn.com Fluorinated ethers are exceptionally stable at high voltages, making them ideal co-solvents or additives to enable the next generation of high-energy-density lithium batteries. wpmucdn.comrsc.org
Lithium-Metal Batteries: Fluorinated ethers have been shown to be effective in improving the cycling life of lithium-metal batteries. rsc.org They participate in the formation of a robust solid-electrolyte interphase (SEI) on the lithium metal anode, which suppresses dendrite formation and enhances safety and stability. researchgate.netrsc.orgrsc.org Research indicates that these fluorinated ether molecules can decompose to form CF2 and CF3-containing fragments within a lithium fluoride (LiF)-rich SEI, contributing to its protective properties. researchgate.net
Enhanced Safety: The non-flammable nature of many highly fluorinated ethers is a critical advantage for improving the safety of energy storage devices. fluoromart.com
The development of electrolytes containing compounds like this compound is a key strategy for creating safer, longer-lasting, and more energy-dense batteries, contributing to advancements in electric vehicles and grid-scale energy storage.
| Application Area | Role of Fluorinated Ether | Key Properties Leveraged | Research Goal |
| High-Voltage Li-ion Batteries | Electrolyte co-solvent or additive rsc.org | High oxidative stability (>4V) wpmucdn.com | Enable use of high-energy cathodes, increase energy density. wpmucdn.com |
| Lithium-Metal Batteries | Electrolyte component, SEI former researchgate.net | Reductive stability, ability to form a stable LiF-rich SEI researchgate.netnih.gov | Suppress dendrite growth, improve cycling stability and safety. rsc.org |
| Safer Batteries | Non-flammable solvent/additive fluoromart.com | Low flammability, high thermal stability | Reduce risk of thermal runaway and fire in battery systems. |
This table summarizes the emerging applications of fluorinated ethers in advanced battery systems.
Interdisciplinary Research Initiatives with Environmental Science for Comprehensive Impact Assessment
While fluorinated compounds offer significant technological advantages, their persistence in the environment is a growing concern. The strong carbon-fluorine bond, which provides chemical stability, also makes these molecules resistant to natural degradation pathways. cas.cn Therefore, a forward-looking aspect of this compound chemistry involves proactive collaboration with environmental scientists to conduct comprehensive life cycle and impact assessments.
Future interdisciplinary research will focus on:
Atmospheric Fate and Transport: Studying the behavior of the compound in the atmosphere, including its potential contribution to global warming. The TRACI 2.2 database, for instance, lists a Global Warming Potential (GWP) for the related compound 2,2,2-Trifluoroethyl trifluoromethyl ether (CAS 20193-67-3), indicating that such assessments are underway for this class of chemicals. lcacommons.gov
Biodegradation and Persistence: Investigating the potential pathways for degradation in soil and water systems to understand its environmental persistence.
Toxicity and Bioaccumulation: Conducting ecotoxicological studies to determine the potential impact on various organisms and ecosystems.
Life Cycle Assessment (LCA): Evaluating the total environmental footprint of the compound, from synthesis (cradle) to end-of-life (grave), to identify opportunities for reducing its impact.
By integrating environmental science early in the research and development process, chemists can design next-generation fluorinated ethers with improved performance and a minimized environmental legacy, ensuring that technological advancements are truly sustainable.
Q & A
Basic: What are the established synthetic routes for 1,2,2-trifluoroethyl trifluoromethyl ether, and how are purity and yield optimized?
Methodological Answer:
The synthesis typically involves fluorination reactions using precursors like trifluoroethylene derivatives. For example, nucleophilic substitution or etherification under anhydrous conditions with catalysts such as alkali metal fluorides (e.g., KF) is common . Purity optimization requires distillation under inert atmospheres (e.g., nitrogen) due to the compound’s sensitivity to moisture. Yield improvements are achieved by controlling reaction stoichiometry and temperature (e.g., −30°C to 25°C) to minimize side reactions like hydrolysis or oligomerization .
Advanced: How can computational modeling predict the thermodynamic stability of this compound under varying experimental conditions?
Methodological Answer:
Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model bond dissociation energies and electron density distributions. Key parameters include Gibbs free energy changes for decomposition pathways and fluorophilic interactions. Experimental validation involves comparing predicted critical constants (e.g., critical temperature and pressure) with high-pressure differential scanning calorimetry (DSC) data . Discrepancies between computational and experimental results may arise from solvent effects or incomplete basis sets, requiring iterative refinement .
Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: <sup>19</sup>F NMR is critical for identifying fluorine environments (δ −70 to −85 ppm for CF3 groups) .
- GC-MS: Used for purity assessment with non-polar columns (e.g., DB-5MS) and electron ionization to detect fragmentation patterns (e.g., m/z 200 for [M]<sup>+</sup>) .
- FTIR: Peaks at 1150–1250 cm<sup>−1</sup> confirm C-F stretching vibrations .
Advanced: How do environmental monitoring studies resolve contradictions in PFAS detection data for ether-based fluorinated compounds?
Methodological Answer:
Contradictions arise from matrix effects (e.g., soil vs. water) or co-eluting isomers. Advanced workflows combine:
- High-Resolution Mass Spectrometry (HRMS): TOFMS with mass accuracy <5 ppm distinguishes isobaric interferences (e.g., PFECAs vs. PFESAs) .
- Isotopic Labeling: <sup>13</sup>C-labeled internal standards correct recovery rates in complex matrices .
- Multi-laboratory Cross-Validation: Harmonized protocols (e.g., EPA Method 537.1) reduce inter-lab variability .
Basic: What are the key physicochemical properties of this compound relevant to laboratory handling?
Methodological Answer:
- Density: 1.434 g/cm<sup>3</sup> at 20°C .
- Volatility: Boiling point ~80–85°C (extrapolated from analogues) .
- Reactivity: Hydrolytically unstable; store under inert gas with molecular sieves .
Advanced: What strategies optimize copolymerization of this compound with fluorinated monomers?
Methodological Answer:
Radical telomerization with initiators like benzoyl peroxide (BPO) at 60–80°C enhances chain propagation. Kinetic studies monitor monomer consumption via <sup>19</sup>F NMR. Challenges include balancing reactivity ratios (e.g., with tetrafluoroethylene) to avoid phase separation. Post-polymerization analysis uses Size Exclusion Chromatography (SEC) with fluorinated solvents (e.g., hexafluoroisopropanol) .
Basic: How is this compound stabilized against thermal degradation in experimental setups?
Methodological Answer:
Additives like perfluorinated oligomers act as radical scavengers. Thermal stability is assessed via thermogravimetric analysis (TGA) under nitrogen, with decomposition onset temperatures >200°C . Avoid exposure to UV light, which accelerates C-F bond cleavage .
Advanced: What computational tools model the environmental persistence of ether-based PFAS derivatives?
Methodological Answer:
- EPI Suite: Predicts biodegradation half-lives and bioaccumulation factors using quantitative structure-activity relationships (QSARs).
- Molecular Dynamics (MD): Simulates interactions with soil organic matter or aqueous micelles to estimate mobility .
- Limitations: Overestimations occur for novel structures without training data, necessitating experimental half-life measurements .
Basic: What safety protocols are critical when handling 1,2,2-trifluoroethyl trifluororoethyl ether?
Methodological Answer:
- Ventilation: Use fume hoods to prevent inhalation of volatile degradation products (e.g., HF).
- PPE: Chemically resistant gloves (e.g., Viton®) and face shields .
- Spill Management: Neutralize with calcium carbonate to immobilize fluoride ions .
Advanced: How do fluorination patterns in ether-based PFAS affect their interaction with biological membranes?
Methodological Answer:
Lipid bilayer permeability is studied via:
- Molecular Dynamics (MD): Simulates free energy profiles for membrane translocation.
- In Vitro Assays: Caco-2 cell monolayers measure apparent permeability (Papp).
Hydrophobic perfluoroalkyl chains enhance adsorption, while ether linkages increase polarity and reduce bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
